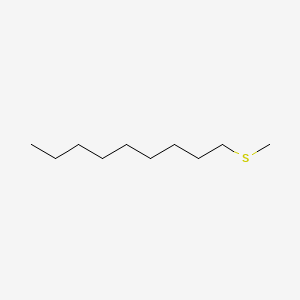

METHYL n-NONYL SULFIDE

Description

Overview of Organosulfur Compounds in Chemical Sciences

Organosulfur compounds, organic compounds containing sulfur, are integral to the field of chemical sciences. wikipedia.org They are found in a wide array of natural and synthetic contexts, from the amino acids cysteine and methionine, which are fundamental to life, to industrial solvents and pharmaceuticals. wikipedia.orgbritannica.com The applications of these compounds are diverse, encompassing everything from food additives and dyes to advanced materials like polysulfones and polythiophenes. britannica.com The carbon-sulfur bond is a key feature of many biologically and pharmaceutically important molecules. jmchemsci.com

Some well-known examples of organosulfur compounds include:

Allicin: The compound responsible for the characteristic odor of crushed garlic. wikipedia.org

Penicillin: A life-saving antibiotic derived from fungi. wikipedia.orgbritannica.com

Sulfanilamide: A type of antibacterial medication known as a sulfa drug. wikipedia.orgbritannica.com

The study of organosulfur compounds also extends to understanding the composition of fossil fuels, where their removal is a significant focus in oil refining. wikipedia.org

Academic Relevance of Alkyl Sulfides in Organic Synthesis, Catalysis, and Environmental Studies

Alkyl sulfides, also known as thioethers, are a subclass of organosulfur compounds characterized by a carbon-sulfur-carbon bond. jmchemsci.combritannica.com They are of significant interest in academic research due to their wide-ranging applications and unique chemical properties.

Organic Synthesis: Alkyl sulfides are valuable intermediates in organic synthesis. thermofisher.comresearchgate.nettandfonline.com They serve as precursors for the creation of other important sulfur-containing compounds like sulfoxides and sulfones through oxidation reactions. thermofisher.compressbooks.pub The synthesis of unsymmetrical sulfides is particularly important in the pharmaceutical industry and materials science. hznu.edu.cn Modern synthetic methods aim to be efficient and environmentally friendly, often seeking to avoid the use of foul-smelling and toxic thiols by employing alternative sulfur sources like thiourea. tandfonline.comtandfonline.com

Catalysis: The catalytic oxidation of organic sulfides to sulfoxides and sulfones is a powerful transformation in industrial chemistry, as these products are crucial for synthesizing valuable pharmaceuticals and natural products. frontiersin.org Researchers are actively developing various metal-based catalysts and environmentally friendly oxidants for these reactions. frontiersin.org Furthermore, biomimetic catalysts, such as those based on molybdenum disulfide nanosheets, have shown high efficiency in oxidizing organic sulfides. rsc.org The catalytic reduction of carbon monoxide to form a surface-bound methyl group can be detected through a reaction with nonane (B91170) thiol to produce methyl nonyl sulfide (B99878). researchgate.net

Environmental Studies: Organosulfur compounds are part of the global sulfur cycle, which involves the interconversion of these compounds with inorganic sulfide or sulfate (B86663) ions. britannica.com In hydrothermal environments, the study of organic sulfur compounds is crucial for understanding prebiotic chemistry and the origin of life. researchgate.netnih.gov The formation of compounds like methyl nonyl sulfide under these conditions provides insights into abiotic chemical reactions that may have occurred on early Earth. researchgate.net Additionally, the oxidation of thioethers in aqueous solutions initiated by ionizing radiation is an area of research with potential environmental applications. acs.org

Specific Research Focus on Methyl n-Nonyl Sulfide within the Broader Context of Long-Chain Alkyl Thioethers

Methyl n-nonyl sulfide, with the chemical formula C10H22S, is a long-chain alkyl thioether. chembuyersguide.compfaltzandbauer.comguidechem.com While research on this specific compound is not as extensive as for some other organosulfur compounds, it serves as a representative example within the broader class of long-chain alkyl thioethers.

Long-chain alkyl groups can significantly influence the physical and chemical properties of molecules. In the context of thioethers, the long alkyl chain can impact their reactivity and potential applications. For instance, the introduction of long alkyl chains can alter the geometry and physicochemical properties of molecules, which is a strategy used in the development of pesticides. mdpi.com

Research involving methyl n-nonyl sulfide has appeared in studies related to:

Prebiotic Chemistry: Its formation was detected in experiments simulating hydrothermal vent conditions, where it was formed from the reaction of a surface-bound methyl group with nonane thiol. researchgate.net

Chemical Databases and Supplier Information: It is listed in chemical supplier catalogs and databases, indicating its availability for research purposes. chembuyersguide.compfaltzandbauer.comchemsrc.comsigmaaldrich.comguidechem.comguidechem.com

The study of long-chain alkyl thioethers like methyl n-nonyl sulfide contributes to a deeper understanding of the behavior of organosulfur compounds in various scientific domains, from fundamental organic synthesis to the complex chemistry of our planet's early history.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10-11-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRSULZJMFDBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335357 | |

| Record name | 2-Thiaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59973-07-8 | |

| Record name | 2-Thiaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl N Nonyl Sulfide and Analogous Alkyl Sulfides

Direct Synthetic Routes

Direct synthetic routes to methyl n-nonyl sulfide (B99878) involve the formation of the carbon-sulfur (C-S) bond in a single key step. These methods are often favored for their efficiency and atom economy.

Nucleophilic Alkylation Strategies Utilizing Nonane (B91170) Thiol Precursors

A foundational and widely employed method for the synthesis of methyl n-nonyl sulfide is the nucleophilic substitution reaction involving a nonanethiolate salt and a methyl halide. In this approach, nonane-1-thiol is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or an alkoxide, to generate the corresponding highly nucleophilic nonanethiolate anion. This anion then readily attacks an electrophilic methyl source, typically methyl iodide or methyl bromide, in a classic SN2 reaction to yield the desired thioether.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the dissolution of the thiolate salt and promotes the nucleophilic attack. The choice of base and solvent can significantly influence the reaction rate and yield. For instance, the use of a stronger base can ensure complete deprotonation of the thiol, while the solvent polarity can affect the solvation of the nucleophile and the leaving group.

Recent advancements in this area have focused on the use of phase-transfer catalysts, which can facilitate the reaction between an aqueous solution of the thiolate and an organic phase containing the alkylating agent. This approach can simplify the workup procedure and allow for the use of more environmentally benign solvent systems.

Metal-Catalyzed Coupling Reactions in the Formation of C-S Bonds

The formation of C-S bonds can also be achieved through various metal-catalyzed cross-coupling reactions. These methods offer an alternative to traditional nucleophilic substitution and are particularly useful for coupling less reactive partners or for reactions requiring milder conditions.

Copper-catalyzed methods, often referred to as Ullmann-type condensations, represent a classical approach to the formation of aryl and alkyl thioethers. wikipedia.org While traditionally requiring harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient protocols. wikipedia.orgmagtech.com.cn These improved methods often employ soluble copper(I) catalysts in the presence of ligands, which enhance the catalyst's activity and stability. organic-chemistry.orgnih.gov

In the context of synthesizing methyl n-nonyl sulfide, a copper(I) salt, such as copper(I) iodide (CuI), can be used to catalyze the coupling of nonane-1-thiol with a methylating agent. The reaction typically proceeds in the presence of a base and a suitable solvent. The base deprotonates the thiol to form the thiolate, which then coordinates to the copper center. Subsequent reductive elimination from the copper complex yields the desired thioether. The choice of ligand, such as phenanthroline or diamine derivatives, can significantly influence the reaction's efficiency by stabilizing the copper catalyst and facilitating the catalytic cycle. rug.nl

Recent research has also explored the use of copper catalysts in aqueous media, which offers a more sustainable approach to thioether synthesis. rsc.org

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and its thioether synthesis variants, have become powerful tools for C-S bond formation. wikipedia.org These reactions offer broad substrate scope and functional group tolerance, often proceeding under mild conditions. wikipedia.orgnih.gov The catalytic cycle typically involves the oxidative addition of an aryl or alkyl halide to a palladium(0) complex, followed by coordination of the thiol and subsequent reductive elimination to form the thioether and regenerate the catalyst. acsgcipr.org

For the synthesis of methyl n-nonyl sulfide, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand, can be employed to couple nonane-1-thiol with a methyl halide or a related electrophile. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps. wikipedia.orgorgsyn.org The development of air- and moisture-stable palladium precatalysts has further enhanced the practicality of these methods, allowing for easier handling and more reproducible results. organic-chemistry.org

Recent advancements have also focused on mechanochemical approaches, where the reaction is carried out in a ball mill, often in the absence of a solvent, providing a more environmentally friendly alternative to traditional solution-phase synthesis. ucl.ac.uk

Indirect Synthetic Pathways and Precursor Transformations

Indirect routes to methyl n-nonyl sulfide involve the synthesis of a precursor molecule, which is then transformed into the desired thioether in a subsequent step. These pathways can be advantageous when the direct routes are not feasible or when specific stereochemistry is required.

Reduction of Sulfoxide (B87167) and Sulfone Intermediates to the Corresponding Thioether

A common indirect method for the synthesis of thioethers involves the reduction of their corresponding oxidized forms, namely sulfoxides and sulfones. This approach is particularly useful when the sulfoxide or sulfone is readily accessible through other synthetic transformations.

The oxidation of a thioether to a sulfoxide is a well-established reaction, and various oxidizing agents can be employed. tandfonline.com For the synthesis of methyl n-nonyl sulfoxide, a mild oxidizing agent would be used to avoid over-oxidation to the sulfone. Once the sulfoxide is obtained, it can be reduced back to the thioether using a variety of reducing agents.

Several reagents are effective for the reduction of sulfoxides to sulfides. For instance, the combination of triflic anhydride (B1165640) and potassium iodide has been shown to be an effective system for this transformation. organic-chemistry.org Other methods include the use of sodium borohydride (B1222165) in the presence of iodine, or systems involving niobium(V) chloride and indium. organic-chemistry.orgresearchgate.net The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

The reduction of sulfones to sulfides is a more challenging transformation due to the higher oxidation state of the sulfur atom. psu.edu Powerful reducing agents are typically required. A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been reported to be effective for the rapid reduction of sulfones to sulfides. psu.edu Reductive desulfonylation can also be achieved using reagents like samarium(II) iodide, particularly for α-keto sulfones. wikipedia.org

Table 1: Summary of Synthetic Methodologies for Methyl n-Nonyl Sulfide

| Methodology | Precursors | Key Reagents/Catalysts | General Conditions | Reference |

| Nucleophilic Alkylation | Nonane-1-thiol, Methyl halide | Base (e.g., NaOH, NaOMe) | Polar aprotic solvent | smolecule.com |

| Copper-Mediated Thiolation | Nonane-1-thiol, Methylating agent | Cu(I) salt (e.g., CuI), Ligand | Base, Solvent | organic-chemistry.orgnih.gov |

| Palladium-Catalyzed Thiolation | Nonane-1-thiol, Methyl halide | Pd catalyst, Phosphine ligand | Base, Solvent | wikipedia.orgorgsyn.org |

| Reduction of Sulfoxide | Methyl n-nonyl sulfoxide | Reducing agent (e.g., Tf₂O/KI) | Solvent | organic-chemistry.org |

| Reduction of Sulfone | Methyl n-nonyl sulfone | Strong reducing agent (e.g., LiAlH₄/TiCl₄) | Anhydrous conditions | psu.edu |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the high selectivity of biological catalysts in combination with traditional chemical reactions to construct target molecules. For alkyl sulfides, this often involves the enzymatic modification of the sulfur atom to create intermediates for further chemical transformation.

A primary approach involves the enantioselective oxidation of precursor sulfides to chiral sulfoxides, which are valuable synthons in organic chemistry. researchgate.netscholarsresearchlibrary.com Enzymes such as Baeyer-Villiger monooxygenases (BVMOs), cytochrome P450 variants, and peroxidases are particularly effective for this transformation. researchgate.netnih.govmdpi.com These enzymes operate under mild, aqueous conditions, offering an environmentally benign alternative to chemical oxidants. acs.org For instance, BVMOs can oxidize various alkyl sulfides, and by selecting the appropriate enzyme, it is possible to obtain sulfoxides with high enantiomeric excess (ee). researchgate.net

The general process can be outlined as:

Enzymatic Oxidation: An achiral alkyl sulfide is converted into an enantioenriched sulfoxide using a whole-cell or isolated enzyme system.

Chemical Modification: The resulting chiral sulfoxide can then be used in further chemical steps.

Another chemo-enzymatic strategy is the enzyme-catalyzed imidation of sulfides to form sulfimides, which are nitrogen analogues of sulfoxides. nih.gov Engineered cytochrome P450 enzymes have been shown to catalyze the intermolecular insertion of nitrogen into thioethers. acs.org This reaction creates a new functional group that can be a precursor for further synthetic manipulations. These enzymatic reactions offer the advantage of genetic tunability, allowing for the optimization of reactivity and selectivity through directed evolution. nih.govacs.org

Table 1: Examples of Enzymes in Chemo-Enzymatic Sulfide Modification

| Enzyme Class | Example Enzyme(s) | Transformation | Key Findings | Citations |

|---|---|---|---|---|

| Monooxygenases | Baeyer-Villiger Monooxygenases (BVMOs) | Sulfide → Chiral Sulfoxide | Can achieve good to excellent enantiomeric excess; reaction conditions are mild and environmentally friendly. | researchgate.net |

| Monooxygenases | Cytochrome P450 (engineered variants) | Sulfide → Sulfimide | Catalyzes intermolecular nitrene transfer under mild, aqueous conditions; selectivity can be tuned via directed evolution. | nih.govacs.org |

| Peroxidases | Chloroperoxidase | Sulfide → Chiral Sulfoxide | Used for enantioselective sulfoxidation of various sulfides. | mdpi.com |

| Monooxygenases | Flavin-containing Monooxygenase (FMO) | Sulfide → Chiral Sulfoxide | Enantioselectivity is a function of the isozyme, substrate's steric bulk, and pH. | nih.gov |

Advanced Reaction Conditions and Methodological Innovations

Innovations in reaction conditions and methodologies are pushing the boundaries of sulfide synthesis, enabling more efficient and sustainable processes. These include the use of high-pressure and high-temperature regimes and the adoption of green reagents and solvents.

The application of high temperature and pressure can significantly influence reaction rates and pathways in sulfide synthesis. While many modern methods aim for mild conditions, certain transformations benefit from or necessitate elevated temperatures and pressures.

A notable industrial process involves the reaction of alkenes with hydrogen sulfide (H₂S) at elevated temperatures and pressures to produce alkyl mercaptans, the direct precursors to many sulfides. google.com This process can be operated continuously over a solid catalyst. The pressure for this initial step generally ranges from atmospheric to approximately 800 psig, with temperatures between 125°C and 250°C. google.com The resulting mercaptan can then be further reacted to yield the desired sulfide.

Direct synthesis of sulfides from thiols and alkyl halides can also be performed at high temperatures, sometimes eliminating the need for a solvent or catalyst. researchgate.net For example, the reaction of thiophenol with benzyl (B1604629) bromide proceeds at 100°C under solvent-free conditions. researchgate.net Similarly, many transition-metal-catalyzed cross-coupling reactions for sulfide synthesis require high temperatures, often in the range of 80–140°C, to achieve good yields. conicet.gov.ar

Table 2: High-Temperature/Pressure Conditions in Sulfide Synthesis

| Reactants | Conditions | Product Type | Key Features | Citations |

|---|---|---|---|---|

| C₂-C₂₀ Alkene + H₂S | Temp: 125–250°C; Pressure: up to 800 psig | Alkyl Mercaptan | Continuous process over a solid catalyst; precursor to sulfides. | google.com |

| Thiol + Alkyl Halide | Temp: ~100°C | Alkyl Sulfide | Can be performed under solvent- and catalyst-free conditions, though reaction times may be long. | researchgate.net |

| Vinyl Halide + Thiol Surrogate | Temp: 80–140°C | Vinyl Sulfide | Often requires transition-metal catalysts and ligands. | conicet.gov.ar |

The principles of green chemistry are increasingly being applied to sulfide synthesis, focusing on reducing waste and avoiding hazardous substances. text2fa.ir This includes the use of sustainable solvents and safer, more atom-economical reagents. nih.gov

Sustainable Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Greener alternatives are being explored and implemented in sulfide synthesis. rsc.org

Ionic Liquids: These salts with low melting points are non-volatile and can act as both solvent and catalyst. A sulfoxide reduction/C-S bond metathesis cascade has been demonstrated in an ionic liquid to produce various sulfides under mild, catalyst-free conditions. organic-chemistry.org

Water and Ethanol (B145695): Photocatalytic methods have been developed for sulfide synthesis using environmentally benign solvents like ethanol and water, with oxygen from the air as the oxidant. rsc.org These reactions proceed under mild, visible-light conditions and can be scaled up using flow systems. rsc.org

Dimethyl Sulfoxide (DMSO) as a Sulfur Source: A significant innovation in sustainable chemistry is the use of Dimethyl Sulfoxide (DMSO) not just as a polar aprotic solvent, but also as an inexpensive, low-toxicity, and odorless source of the methylthio (-SMe) group. mdpi.comnih.govwur.nlwikipedia.org This approach avoids the use of malodorous and volatile thiols.

The reaction typically involves an activation step, for example with thionyl chloride (SOCl₂) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which allows DMSO to act as a methylthiolating reagent. mdpi.comwur.nl This strategy has been successfully applied to the synthesis of various methyl sulfur compounds, including 3-methylthioindoles and 3-methylthioquinolin-2-ones, under metal-free conditions. wur.nlresearchgate.net The ability of DMSO to play a dual role as both solvent and reagent makes it a highly efficient and sustainable option in modern organic synthesis. mdpi.com

Table 3: Sustainable Approaches in Sulfide Synthesis

| Approach | Reagents/Solvents | Key Features | Citations |

|---|---|---|---|

| Sustainable Solvents | Ionic Liquids | Catalyst-free C-S bond formation; sustainable solvent. | organic-chemistry.org |

| Sustainable Solvents | Ethanol, Water | Used in visible-light photocatalysis with O₂ as a green oxidant; suitable for flow chemistry. | rsc.org |

| Sustainable Reagents | Dimethyl Sulfoxide (DMSO) | Acts as both solvent and methylthiolating reagent; avoids use of volatile thiols; often metal-free conditions. | mdpi.comnih.govwur.nl |

Spectroscopic and Advanced Analytical Characterization of Methyl N Nonyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the definitive identification and structural confirmation of methyl n-nonyl sulfide (B99878). By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of methyl n-nonyl sulfide, distinct signals correspond to the different sets of non-equivalent protons in the molecule. The methyl protons directly attached to the sulfur atom (S-CH₃) typically appear as a sharp singlet in the upfield region of the spectrum. The protons on the n-nonyl chain exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the sulfur atom (-S-CH₂-) gives rise to a triplet, while the other methylene groups along the chain appear as a complex multiplet. The terminal methyl group (-CH₃) of the nonyl chain also presents as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl n-Nonyl Sulfide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| S-CH ₃ | ~2.1 | Singlet |

| S-CH ₂- | ~2.5 | Triplet |

| -(CH ₂)₇- | ~1.2-1.6 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar alkyl sulfides and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. The carbon of the S-CH₃ group appears at a specific chemical shift. The carbons of the n-nonyl chain also give rise to a series of signals, with the carbon atom directly bonded to the sulfur (-S-CH₂-) appearing at a characteristic downfield position compared to the other methylene carbons within the chain. The terminal methyl carbon of the nonyl group is observed at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl n-Nonyl Sulfide

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| S-C H₃ | ~15 |

| S-C H₂- | ~34 |

| -C H₂- (C2-C8 of nonyl) | ~22-32 |

Note: Predicted values are based on typical chemical shift ranges for similar alkyl sulfides and may vary slightly depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netnih.govscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For methyl n-nonyl sulfide, COSY would show cross-peaks connecting the signals of the -S-CH₂- protons with the adjacent methylene protons, and sequentially along the nonyl chain, confirming the linear arrangement of the alkyl group. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning the carbon signals based on the already identified proton signals. For instance, the proton signal of the S-CH₃ group would show a correlation to the corresponding carbon signal in the ¹³C NMR spectrum. researchgate.netscience.gov

These advanced 2D NMR methods provide a robust and detailed picture of the molecular structure of methyl n-nonyl sulfide, leaving no ambiguity in the assignment of its atoms and their bonding arrangement.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of the molecule's bonds. These methods are particularly useful for identifying functional groups and gaining insights into the conformational properties of methyl n-nonyl sulfide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of methyl n-nonyl sulfide displays characteristic absorption bands corresponding to the vibrations of its various bonds. The C-H stretching vibrations of the methyl and methylene groups are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org The C-H bending vibrations for these groups appear in the 1375-1465 cm⁻¹ range. A key, though often weak, absorption band for the C-S stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for Methyl n-Nonyl Sulfide

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkyl) | 2850 - 3000 | Strong |

| C-H bend (methylene/methyl) | 1375 - 1465 | Medium |

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds. surfacesciencewestern.com The C-S stretching vibration in sulfides, which can be weak in the IR spectrum, often gives a more prominent signal in the Raman spectrum, typically in the 600-750 cm⁻¹ range. dbc.wroc.pl The C-C skeletal vibrations of the n-nonyl chain also give rise to characteristic Raman bands. Analysis of the Raman spectrum can provide information about the conformational isomers present in the sample, as different conformers can have distinct vibrational frequencies.

Table 4: Characteristic Raman Shifts for Methyl n-Nonyl Sulfide

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkyl) | 2800 - 3000 | Strong |

| C-H bend (methylene/methyl) | 1300 - 1500 | Medium |

| C-S stretch | 600 - 750 | Medium to Strong |

Note: Raman shifts and intensities are dependent on factors such as the excitation wavelength and the sample's physical state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of methyl n-nonyl sulfide. Various ionization techniques can be employed, each offering unique advantages for the analysis of this aliphatic sulfide.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination is particularly well-suited for the analysis of volatile compounds like methyl n-nonyl sulfide, allowing for both the assessment of its purity and the characterization of its volatile profile.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," enabling the identification and quantification of the compound.

The purity of a methyl n-nonyl sulfide sample can be determined by the presence of a single, sharp peak in the gas chromatogram. Any additional peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra. The volatile profile, which includes any degradation products or related volatile compounds, can also be assessed. acs.orgmdpi.com

Key parameters in a GC-MS analysis that can be optimized for methyl n-nonyl sulfide include the choice of GC column, the temperature program of the oven, and the ionization mode of the mass spectrometer. acs.orgnih.govmdpi.com For instance, a nonpolar column is often suitable for separating aliphatic compounds. The temperature program can be designed to ensure adequate separation from other volatile components. nih.govresearchgate.net Electron ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns useful for library matching and structural elucidation. nih.gov

Table 1: Illustrative GC-MS Parameters for Methyl n-Nonyl Sulfide Analysis

| Parameter | Value/Description |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

The resulting mass spectrum of methyl n-nonyl sulfide would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of C-S and C-C bonds. Analysis of these fragments provides confirmation of the compound's structure.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. While aliphatic sulfides like methyl n-nonyl sulfide have relatively low polarity, ESI-MS can still be a valuable tool, especially when derivatization is employed to enhance ionization efficiency. acs.orgmdpi.com

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer.

For the analysis of methyl n-nonyl sulfide, derivatization is often necessary to create a species that can be readily ionized by ESI. acs.orglookchem.com One common approach is the methylation of the sulfide to form a sulfonium (B1226848) ion, which carries a positive charge and is thus easily detected in positive-ion mode ESI-MS. acs.org This selective methylation can be achieved using reagents like methyl iodide. acs.org

The resulting ESI mass spectrum would show a prominent peak corresponding to the [M+CH₃]⁺ ion, where M is the methyl n-nonyl sulfide molecule. Tandem mass spectrometry (MS/MS) can then be performed on this precursor ion to induce fragmentation and obtain structural information. openagrar.de The fragmentation patterns of the sulfonium ion can reveal details about the alkyl chains attached to the sulfur atom.

Table 2: Potential ESI-MS Analysis Parameters for Derivatized Methyl n-Nonyl Sulfide

| Parameter | Value/Description |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Derivatizing Agent | Methyl Iodide (CH₃I) |

| Solvent System | Acetonitrile/water with 0.1% formic acid |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 100 - 150 °C |

| Mass Range | m/z 50-500 |

The ability to analyze samples directly from solution makes ESI-MS a versatile technique that can be coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique primarily used for the analysis of large, non-volatile molecules such as proteins and polymers. wikipedia.org However, it can also be adapted for the analysis of smaller organic molecules, including alkyl sulfides.

In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize. The analyte molecules are entrained in this plume and are also ionized, typically by proton transfer from the matrix. This "soft" ionization process results in minimal fragmentation, producing predominantly singly charged molecular ions. wikipedia.orgyoutube.com

For the analysis of methyl n-nonyl sulfide, a suitable matrix must be chosen that has strong absorption at the laser wavelength and can effectively facilitate the ionization of the analyte. mdpi.comfrontiersin.org The choice of matrix can influence the quality of the resulting spectrum. Similar to ESI-MS, derivatization to form a charged species can enhance the detection of nonpolar sulfides. researchgate.net

The MALDI-TOF (time-of-flight) mass spectrometer is commonly used for this type of analysis. The mass-to-charge ratio of the ions is determined by measuring the time it takes for them to travel through a flight tube of known length.

Table 3: General MALDI-MS Parameters for Alkyl Sulfide Analysis

| Parameter | Value/Description |

| Laser | Nitrogen laser (337 nm) or Nd:YAG laser (355 nm) |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) |

| Ionization Mode | Positive or Negative Ion Mode |

| Analyzer | Time-of-Flight (TOF) |

While less common for small, volatile molecules like methyl n-nonyl sulfide compared to GC-MS, MALDI-MS can be a valuable tool, particularly for the analysis of less volatile, higher molecular weight sulfides or when derivatization strategies are employed. nih.govnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For a compound like methyl n-nonyl sulfide, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis presents a significant challenge. However, if a crystalline derivative can be formed or if the analysis is performed at a low enough temperature to solidify the compound, XRD can provide definitive structural information. springernature.com

The fundamental principle of XRD is the scattering of X-rays by the electrons in a crystal lattice. The scattered X-rays interfere with each other, producing a unique diffraction pattern of constructive and destructive interference. The angles and intensities of the diffracted beams are recorded and used to calculate the three-dimensional arrangement of atoms within the crystal. ulisboa.pt

For a successful XRD analysis of methyl n-nonyl sulfide, a high-quality single crystal is required. springernature.com This can sometimes be achieved by slow evaporation of a solvent, cooling, or other crystallization techniques. In cases where obtaining a single crystal is difficult, techniques like the crystalline sponge method, where the analyte is absorbed into a porous crystalline host, can be employed. springernature.com

The data obtained from an XRD experiment includes the unit cell dimensions, the space group, and the positions of all atoms in the asymmetric unit. From this information, precise bond lengths, bond angles, and torsion angles can be determined, providing an unambiguous confirmation of the molecular structure.

While direct XRD analysis of liquid methyl n-nonyl sulfide is not feasible, the technique remains the gold standard for structural determination if a suitable crystalline form can be obtained.

Other Advanced Spectroscopic Techniques

In addition to mass spectrometry and X-ray diffraction, other spectroscopic techniques can provide valuable information about the electronic structure and properties of methyl n-nonyl sulfide.

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. learnbin.net For dialkyl sulfides like methyl n-nonyl sulfide, the primary electronic transitions observed in the accessible UV region are typically n → σ* transitions. osti.govacs.org

These transitions involve the excitation of a non-bonding electron from the sulfur atom into an anti-bonding sigma orbital. The energy of this transition, and therefore the wavelength of maximum absorbance (λ_max), is influenced by the nature of the alkyl groups attached to the sulfur atom. osti.gov

The UV-Vis spectrum of methyl n-nonyl sulfide would be expected to show a broad absorption band in the short-wavelength UV region, typically around 200-240 nm. The position and intensity of this band can be affected by the solvent used for the analysis due to solvent-solute interactions. osti.gov

Table 4: Expected UV-Vis Absorption Data for a Dialkyl Sulfide

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → σ* | 200 - 240 | Low to moderate |

While the UV-Vis spectrum of methyl n-nonyl sulfide may not be highly specific for identification purposes on its own, it can provide useful information about the electronic structure of the sulfide functional group and can be used for quantitative analysis if a suitable chromophore is present or introduced. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of materials. nanoscience.com Coupled with a Scanning Electron Microscope (SEM), EDS provides qualitative and quantitative information on the elemental composition of a sample by detecting the characteristic X-rays emitted from the material when bombarded by the microscope's high-energy electron beam. bruker.com This method is invaluable for confirming the elemental constituents of a synthesized compound like Methyl n-Nonyl Sulfide.

The fundamental principle of EDS involves the interaction of the electron beam with the atoms in the sample. This interaction causes the ejection of an inner-shell electron, creating a vacancy. An electron from a higher-energy outer shell then drops to fill this vacancy, releasing the excess energy in the form of an X-ray. bruker.com The energy of the emitted X-ray is unique to the element from which it originated, acting as an elemental fingerprint. By measuring the energies and intensities of these characteristic X-rays, EDS can identify the elements present and determine their relative abundance. bruker.com

In the analysis of Methyl n-Nonyl Sulfide (C₁₀H₂₂S), EDS is employed to verify the presence of its core elements: Carbon (C) and Sulfur (S). The technique cannot detect hydrogen. myscope.training An EDS spectrum of a pure sample of Methyl n-Nonyl Sulfide would exhibit distinct peaks corresponding to the characteristic X-ray emission energies of Carbon and Sulfur. The intensity of each peak is proportional to the concentration of the respective element in the analyzed volume, allowing for quantitative analysis.

Detailed research findings from a hypothetical EDS analysis of Methyl n-Nonyl Sulfide would yield data on the elemental weight and atomic percentages. The theoretical elemental composition, excluding hydrogen, is the benchmark against which the experimental results are compared.

Below are interactive tables presenting the theoretical and expected experimental EDS data for Methyl n-Nonyl Sulfide.

Theoretical Elemental Composition of Methyl n-Nonyl Sulfide (Excluding Hydrogen)

This table outlines the calculated weight and atomic percentages for Carbon and Sulfur based on the compound's chemical formula (C₁₀H₂₂S).

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Weight % (Normalized) | Atomic % (Normalized) |

| Carbon | C | 12.01 | 10 | 78.93% | 90.91% |

| Sulfur | S | 32.07 | 1 | 21.07% | 9.09% |

Typical Quantitative EDS Results for Methyl n-Nonyl Sulfide

This table shows representative quantitative results that would be obtained from an actual EDS measurement, which are subject to instrumental and experimental variations. The data confirms the presence of Carbon and Sulfur in ratios that closely align with the theoretical values.

| Element | Weight % | Atomic % |

| C | 78.55 | 90.65 |

| S | 21.45 | 9.35 |

| Total | 100.00 | 100.00 |

The quantitative analysis involves complex corrections for atomic number (Z), absorption (A), and fluorescence (F) effects—known as ZAF correction—to convert raw peak intensities into accurate elemental concentrations. nanoscience.com While EDS is a robust technique, certain limitations must be considered, particularly for light elements like carbon, whose low-energy X-rays are more susceptible to absorption within the sample. myscope.training Furthermore, if the sample requires a conductive coating to prevent charging under the electron beam, a material other than carbon must be used to avoid interference with the analysis. myscope.training Despite these considerations, EDS provides essential, localized elemental data, confirming the successful incorporation of sulfur into the organic molecular structure. nih.gov

Theoretical and Computational Investigations of Methyl N Nonyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, allowing for the detailed examination of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of the size of methyl n-nonyl sulfide (B99878). scienceopen.com DFT calculations are used to determine several key properties. dokumen.pub

Electronic Structure: The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations provide information on the distribution of electron density, molecular orbitals, and electrostatic potential. For methyl n-nonyl sulfide, the highest occupied molecular orbital (HOMO) is typically localized on the sulfur atom, corresponding to its lone pairs of electrons. This indicates that the sulfur atom is the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is generally distributed across the C-S antibonding orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

Geometry Optimization: Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. youtube.com Geometry optimization algorithms systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest total energy. arxiv.orgresearchgate.net For methyl n-nonyl sulfide, this process would involve finding the optimal C-S-C bond angle and the preferred rotational conformations of the methyl and n-nonyl groups. DFT functionals like B3LYP or ωB97X-D combined with basis sets such as 6-31G(d,p) or larger are commonly employed for this purpose. nih.gov

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| C(methyl)-S Bond Length | ~1.81 Å | The distance between the sulfur atom and the methyl carbon. |

| S-C(nonyl) Bond Length | ~1.82 Å | The distance between the sulfur atom and the first carbon of the nonyl chain. |

| C-S-C Bond Angle | ~99.0° | The angle formed by the two carbon atoms bonded to the central sulfur atom. |

| C-C Bond Length (nonyl) | ~1.53 Å | Average bond length within the aliphatic nonyl chain. |

| C-H Bond Length | ~1.09 Å | Average bond length for carbon-hydrogen bonds in the molecule. |

Vibrational Frequencies: Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. spectroscopyonline.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with peaks in an experimental infrared (IR) spectrum. mdpi.com A frequency calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides a theoretical spectrum that can aid in the identification and characterization of the molecule. ymerdigital.com

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching of the C-H bonds in the methyl and nonyl groups. |

| CH₂ Scissoring | 1450 - 1470 | In-plane bending of the methylene (B1212753) groups in the nonyl chain. |

| CH₃ Umbrella Mode | 1370 - 1380 | Symmetric deformation of the methyl group. |

| C-S Stretch | 600 - 750 | Stretching of the carbon-sulfur bonds, characteristic of sulfides. |

While DFT is highly effective, ab initio methods offer a systematically improvable and often more accurate alternative, albeit at a higher computational cost. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)), are based on solving the Hartree-Fock equations and then including electron correlation effects. pleiades.online

Energetic Comparisons: For a flexible molecule like methyl n-nonyl sulfide, multiple low-energy conformations may exist. Ab initio methods are particularly valuable for providing highly accurate relative energies between these different conformers, allowing for a precise determination of their thermodynamic populations at a given temperature. semanticscholar.org

Reaction Pathways: These high-level methods are crucial for studying chemical reactions. uctm.edu They can be used to map out the potential energy surface for a reaction, identifying transition states and calculating activation energies. rsc.org For instance, the oxidation of methyl n-nonyl sulfide to its corresponding sulfoxide (B87167) and sulfone could be investigated. openstax.org By calculating the energy of the reactants, transition state, and products, the reaction mechanism and kinetics can be elucidated with high confidence. whiterose.ac.ukacs.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing the electronic details of a single molecule, molecular modeling and dynamics simulations are used to explore the behavior of larger systems and longer timescales, such as conformational changes and interactions in solution.

The long, flexible n-nonyl chain of methyl n-nonyl sulfide allows for a vast number of possible conformations due to rotation around C-C and C-S single bonds. researchgate.net Conformational analysis aims to identify the most stable (lowest energy) conformers and understand the energy barriers between them. rsc.org This is typically done by systematically rotating key dihedral angles and calculating the energy at each step, often using computationally less expensive molecular mechanics force fields before refining with DFT or ab initio methods. scispace.com The most stable conformer for the n-nonyl chain is generally an all-trans (anti-periplanar) arrangement, which minimizes steric hindrance.

Intermolecular Interactions: In a condensed phase, molecules of methyl n-nonyl sulfide interact with each other primarily through weak van der Waals forces, specifically London dispersion forces, which are significant for the long alkyl chain. nih.gov The sulfur atom, with its lone pairs, can also participate in weak non-covalent interactions. escholarship.orgacs.org Understanding these forces is key to predicting bulk properties like boiling point and viscosity.

Solvation Effects: The behavior of a molecule can change dramatically in the presence of a solvent. arxiv.org Computational models can simulate these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. mdpi.com

Explicit Solvation Models: The solute molecule is placed in a simulation box filled with a large number of individual solvent molecules. This method is much more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding or the detailed structuring of the solvent around the solute. nih.govijcce.ac.ir

Molecular dynamics (MD) simulations, which use classical mechanics to simulate the movement of atoms over time, are particularly powerful for studying solvation and the dynamic behavior of the molecule in a solution environment. researchgate.net

Prediction of Chemical Reactivity and Spectroscopic Parameters

A primary goal of computational studies is to predict how a molecule will behave chemically and how it can be identified. chemrxiv.org

Chemical Reactivity: Quantum chemical calculations provide numerous descriptors that predict reactivity. scienceopen.comnih.gov

HOMO and LUMO Energies: As mentioned, the energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap often implies higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For methyl n-nonyl sulfide, the region around the sulfur atom would show a negative electrostatic potential, confirming it as the primary nucleophilic center.

Fukui Functions: These are conceptual DFT descriptors that quantify the change in electron density at a specific point when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack with greater precision. ymerdigital.com

| Descriptor | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -8.5 to -9.0 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E(LUMO) | +0.5 to +1.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 9.0 to 10.0 | Indicator of chemical stability; a larger gap suggests lower reactivity. |

| Electronegativity (χ) | ~4.0 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | ~4.5 to 5.0 | Measures the resistance to a change in electron distribution. |

Spectroscopic Parameters: Beyond IR frequencies, computational methods can predict other spectroscopic data. For example, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given structure. cam.ac.uk By calculating these parameters for various low-energy conformers and averaging them based on their predicted thermodynamic populations, a theoretical NMR spectrum can be generated for comparison with experimental results, aiding in structure elucidation.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, characterizing the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. irjweb.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comdergipark.org.tr Conversely, a small gap indicates that a molecule is more reactive. dergipark.org.tr

For a typical dialkyl sulfide like methyl n-nonyl sulfide, the HOMO is expected to be a non-bonding orbital (n) primarily localized on the lone pairs of the sulfur atom. This high-energy, electron-rich orbital makes the sulfur atom the primary site for nucleophilic attack. The LUMO is anticipated to be an anti-bonding sigma orbital (σ*) associated with the carbon-sulfur (C-S) bonds.

While specific DFT calculations for methyl n-nonyl sulfide are not extensively reported in the literature, representative energy values can be predicted based on analyses of similar long-chain sulfides. These calculations provide a quantitative basis for understanding the molecule's electronic behavior.

Table 1: Representative Frontier Molecular Orbital Energies Note: The following data are representative values for a long-chain alkyl sulfide, calculated using DFT methods, and are intended for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.70 | Primarily composed of the sulfur atom's non-bonding p-orbital (lone pair); defines the primary site of nucleophilicity. |

| LUMO | +1.25 | Primarily composed of the anti-bonding σ* orbitals of the C-S bonds; defines the primary site of electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 9.95 | Indicates high kinetic stability and relatively low reactivity under normal conditions. |

Simulation of NMR and IR Spectra

Computational methods, particularly DFT, are widely used to simulate spectroscopic data with a high degree of accuracy. These simulations serve as a powerful tool for interpreting experimental spectra and confirming molecular structures.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of methyl n-nonyl sulfide. The predicted spectrum is based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

For methyl n-nonyl sulfide, the ¹H NMR spectrum is expected to show distinct signals for the methyl group attached to the sulfur, the methylene group adjacent to the sulfur, the various methylene groups along the nonyl chain, and the terminal methyl group of the nonyl chain. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in its specific chemical environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl n-Nonyl Sulfide Note: These chemical shifts (δ) are predicted values relative to TMS and are for illustrative purposes. Actual experimental values may vary based on solvent and temperature.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| CH₃-S- | 2.10 | Singlet (s) | CH₃-S- | 15.5 |

| -S-CH₂- | 2.50 | Triplet (t) | -S-CH₂- | 34.0 |

| -S-CH₂-CH₂- | 1.58 | Quintet | -S-CH₂-CH₂- | 29.5 |

| -(CH₂)₆- | 1.25 - 1.40 | Multiplet (m) | -(CH₂)₆- | 22.7 - 31.9 |

| -CH₃ (nonyl) | 0.88 | Triplet (t) | -CH₃ (nonyl) | 14.1 |

Simulated IR Spectra

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Computational simulations can predict the vibrational frequencies and intensities of a molecule's IR spectrum.

The simulated IR spectrum of methyl n-nonyl sulfide would be dominated by absorptions corresponding to C-H bond vibrations. The C-S stretch is typically weak and can be difficult to identify definitively in an experimental spectrum.

Table 3: Predicted Principal IR Absorption Frequencies for Methyl n-Nonyl Sulfide Note: The following data are representative values based on DFT calculations for long-chain alkyl sulfides.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2950 - 2970 | Asymmetric C-H stretching (in CH₃) | Strong |

| 2915 - 2935 | Asymmetric C-H stretching (in CH₂) | Strong |

| 2865 - 2885 | Symmetric C-H stretching (in CH₃) | Medium |

| 2845 - 2865 | Symmetric C-H stretching (in CH₂) | Medium |

| 1450 - 1475 | C-H bending (scissoring in CH₂) | Medium |

| 1370 - 1385 | C-H bending (symmetric umbrella in CH₃) | Medium |

| 650 - 750 | C-S stretching | Weak |

Reactivity and Derivatization of Methyl N Nonyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The oxidation of the sulfide functional group is a fundamental transformation in organosulfur chemistry, leading to the formation of sulfoxides and subsequently sulfones. This process involves the sequential addition of oxygen atoms to the sulfur center, altering its oxidation state and molecular geometry.

The conversion of methyl n-nonyl sulfide to methyl n-nonyl sulfoxide (B87167) requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding sulfone. acsgcipr.org The nucleophilic sulfur atom attacks the oxidant, forming a sulfur-oxygen bond and yielding the sulfoxide, which is a chiral center if the alkyl groups are different, as is the case here.

A variety of reagents have been developed for this selective transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with catalysts or in specific solvents like glacial acetic acid to enhance selectivity. nih.govjsynthchem.com The reaction likely involves the electrophilic attack of the peroxide oxygen on the sulfide sulfur atom. nih.gov Careful control over stoichiometry—typically using just over one equivalent of the oxidant—is crucial to maximize the yield of the sulfoxide. acsgcipr.org

Other effective reagents for selective sulfoxidation include:

Halogen-based reagents: Sodium meta-periodate (NaIO₄) and iodosobenzene (B1197198) are known for their high selectivity in converting sulfides to sulfoxides. jchemrev.com

Peracids: Meta-chloroperoxybenzoic acid (m-CPBA) is a classic reagent for this transformation, though it can lead to the sulfone if used in excess or at elevated temperatures.

Catalytic Systems: Transition metal complexes, such as those involving molybdenum, titanium, or manganese, can catalyze the selective oxidation using milder terminal oxidants like H₂O₂. jsynthchem.commdpi.com

The challenge in synthesizing methyl n-nonyl sulfoxide lies in halting the oxidation at the desired stage, as the sulfoxide can be more susceptible to further oxidation than the starting sulfide under some conditions. Strategies to minimize sulfone formation include careful monitoring of the reaction, maintaining controlled temperatures (often 0 °C to room temperature), and the specific mode of addition, such as adding the oxidant slowly to a solution of the sulfide. acsgcipr.orgmdpi.com

Table 1: Selected Reagent Systems for the Selective Oxidation of Alkyl Sulfides to Sulfoxides

| Reagent/Catalyst System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room temperature | "Green" metal-free system with high yields. | nih.gov |

| Sodium meta-periodate (NaIO₄) | Methanol/Water, 0 °C to RT | High selectivity for sulfoxide, minimal over-oxidation. | jchemrev.com |

| Urea-Hydrogen Peroxide (UHP) | Ethanol (B145695), Room temperature | Stable and safe solid source of H₂O₂, good for selective oxidation. | organic-chemistry.org |

| Ceric Ammonium Nitrate (B79036) (CAN) / NaBrO₃ | Acetonitrile/Water | Catalytic use of CAN with a stoichiometric primary oxidant. | organic-chemistry.org |

| Mo(VI) salt / H₂O₂ | Room temperature | Catalytic system that allows for selective oxidation. | nih.gov |

The complete oxidation of methyl n-nonyl sulfide to methyl n-nonyl sulfone (CH₃SO₂C₉H₁₉) involves the addition of a second oxygen atom to the sulfur center. This transformation requires more forcing conditions or stronger oxidizing agents than those used for sulfoxide synthesis. acsgcipr.org Sulfones are generally stable, highly polar, and chemically inert compounds, making them useful in various applications.

Commonly, this oxidation is achieved by using an excess of a potent oxidizing agent. organic-chemistry.org For instance, using more than two equivalents of hydrogen peroxide, often at elevated temperatures or with specific catalysts like niobium carbide, can drive the reaction to completion, affording the sulfone in high yield. mdpi.comorganic-chemistry.org Other powerful oxidizing systems include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Urea-hydrogen peroxide with phthalic anhydride (B1165640) organic-chemistry.org

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

The reaction can proceed stepwise, where the sulfide is first oxidized to the sulfoxide, which is then further oxidized to the sulfone. acs.org In processes like oxidative desulfurization (ODS), the conversion of thioethers to sulfones is a critical step, as the increased polarity of the sulfone facilitates its removal from nonpolar hydrocarbon mixtures. acs.org Catalytic systems using multi-walled carbon nanotubes (MWCNTs-COOH) have also been shown to selectively produce sulfones from sulfides using H₂O₂ under solvent-free conditions. rsc.org

Table 2: Reagent Systems for the Oxidation of Alkyl Sulfides to Sulfones

| Reagent/Catalyst System | Stoichiometry (Oxidant:Sulfide) | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide / Niobium Carbide | > 2:1 | Elevated temperature | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Excess | Ethyl acetate | organic-chemistry.org |

| Oxone (Potassium peroxymonosulfate) | > 2:1 | Methanol/Water, Room temperature | researchgate.net |

| Hydrogen Peroxide / MWCNTs-COOH | ~2.5:1 | Room temperature, solvent-free | rsc.org |

| Potassium Permanganate (KMnO₄) | Excess | Acetic acid | jchemrev.com |

Coordination Chemistry and Complex Formation

The sulfur atom in methyl n-nonyl sulfide possesses two lone pairs of electrons, enabling it to act as a Lewis base and coordinate to metal centers, forming transition metal thioether complexes. wikipedia.org As a soft donor ligand, it preferentially binds to soft Lewis acidic metals. wikipedia.org

Palladium(II) is a soft metal ion that forms stable complexes with thioether ligands. nih.gov When reacting with a palladium(II) salt like sodium tetrachloropalladate (Na₂PdCl₄), methyl n-nonyl sulfide can act as a monodentate ligand, displacing other ligands to form a coordination complex. A typical reaction would involve the formation of a square planar complex, which is the preferred geometry for Pd(II). nih.govmdpi.com For example, a complex such as cis-[PdCl₂(CH₃SC₉H₁₉)₂] could be formed.

In such complexes, the sulfur atom directly bonds to the palladium center. This coordination results in a pyramidal geometry at the sulfur atom. wikipedia.org The strength of the palladium-sulfur bond can be influenced by steric hindrance from the alkyl groups and by the electronic properties of other ligands in the coordination sphere. Research on related systems has shown that thioether ligands can have a weak apical interaction with the metal in a square-planar geometry, leading to a distorted five-coordinate structure. acs.orgresearchgate.net

In the field of coordination chemistry, thioethers are versatile ligands. nih.gov While methyl n-nonyl sulfide itself is a simple monodentate ligand, its structural features are relevant to ligand design. The long n-nonyl chain imparts significant lipophilicity, which can enhance the solubility of its metal complexes in nonpolar organic solvents. Conversely, the methyl group is sterically undemanding.

Thioether ligands can coordinate to a metal center in several ways:

Monodentate: The ligand binds to a single metal center through the sulfur atom, as would be expected for methyl n-nonyl sulfide.

Bridging: A single thioether ligand can bridge two metal centers. This is less common than for ethers but has been observed in complexes such as Nb₂Cl₆(SMe₂)₃. wikipedia.org

Chelating: Polydentate ligands containing multiple thioether donors (e.g., thiacrown ethers) can wrap around a metal ion to form highly stable chelate complexes. wikipedia.org

The design of ligands incorporating the methyl n-nonyl sulfide moiety could be used to tune the steric and electronic properties of a resulting metal complex, influencing its stability, reactivity, and catalytic activity. The pyramidal nature of the coordinated sulfur atom also introduces stereochemical considerations, as unsymmetrical thioethers become prochiral upon coordination. wikipedia.org

Cleavage Reactions of C-S Bonds

The carbon-sulfur bonds in methyl n-nonyl sulfide are relatively stable but can be cleaved under specific conditions, a process known as desulfurization. This reaction is of significant industrial importance, particularly in the removal of sulfur from fossil fuels. acs.org

Cleavage of the C–S bond can be initiated in several ways:

Photochemical Cleavage: Irradiation with ultraviolet light (e.g., 254 nm) can induce homolytic cleavage of the C–S bond, generating an alkyl radical and a thiyl radical. researchgate.net These radical intermediates can then undergo various subsequent reactions such as coupling, disproportionation, or hydrogen abstraction. researchgate.net

Metal-Mediated Cleavage: Many transition metals can mediate the scission of C–S bonds. This is the fundamental principle behind hydrodesulfurization (HDS), where catalysts are used to remove sulfur from petroleum feedstocks by reacting it with hydrogen. More recently, transition metal-mediated hydrolysis of C–S bonds has been developed as an alternative desulfurization strategy under milder conditions. acs.org

Reductive Cleavage: Single-electron transfer (SET) reduction can also lead to C–S bond cleavage. researchgate.net

Oxidative Cleavage: In some cases, oxidation of the sulfide can activate the C-S bond towards cleavage. For example, N-halosuccinimides like N-bromosuccinimide (NBS) can mediate the selective cleavage of C(sp³)–S bonds, potentially via a bromosulfonium intermediate. organic-chemistry.orgmdpi.comresearchgate.net

For methyl n-nonyl sulfide, cleavage could occur at either the S–CH₃ bond or the S–C₉H₁₉ bond. The relative ease of cleavage would depend on the stability of the resulting alkyl radicals or other intermediates formed during the specific reaction mechanism. organic-chemistry.org This reactivity is central to understanding the environmental fate of organosulfur compounds and for developing cleaner fuel technologies. rsc.org

Mentioned Chemical Compounds

Substitution Reactions at the Sulfur Center or Alkyl Chain

The sulfur atom in methyl n-nonyl sulfide is the primary site of reactivity due to its nucleophilicity, which is greater than that of its oxygen analog, an ether. msu.edulibretexts.org This enhanced nucleophilicity allows it to react with various electrophiles.

S-Alkylation to Form Sulfonium (B1226848) Salts:

Methyl n-nonyl sulfide readily undergoes S-alkylation when treated with alkyl halides, such as methyl iodide, via an SN2 mechanism. msu.edulibretexts.org This reaction results in the formation of a stable ternary sulfonium salt. msu.edu The reaction is typically carried out in a polar solvent.

Reaction Scheme: CH₃-S-(CH₂)₈-CH₃ + CH₃I → [CH₃-S⁺(CH₃)-(CH₂)₈-CH₃] I⁻

Oxidation to Sulfoxides and Sulfones:

The sulfur atom in methyl n-nonyl sulfide can be easily oxidized to form either a sulfoxide or a sulfone, depending on the oxidizing agent and reaction conditions. organic-chemistry.org Mild oxidizing agents, such as hydrogen peroxide at room temperature, typically yield the corresponding sulfoxide, methyl n-nonyl sulfoxide. organic-chemistry.org Further oxidation with a stronger oxidizing agent, like a peroxyacid (e.g., m-CPBA), leads to the formation of the sulfone, methyl n-nonyl sulfone. organic-chemistry.org

Reaction Scheme: CH₃-S-(CH₂)₈-CH₃ + H₂O₂ → CH₃-S(O)-(CH₂)₈-CH₃ CH₃-S(O)-(CH₂)₈-CH₃ + m-CPBA → CH₃-S(O)₂-(CH₂)₈-CH₃

While the primary site of reactivity is the sulfur atom, substitution reactions on the alkyl chain are less common and generally require more forcing conditions or specific synthetic strategies that are not well-documented for this specific compound.

Formation of Novel Methyl n-Nonyl Sulfide Derivatives

The reactivity of methyl n-nonyl sulfide allows for its conversion into a variety of derivatives, which can be useful for further synthetic transformations or for analytical purposes.

Sulfonium Salt Derivatives:

The formation of sulfonium salts is a key derivatization pathway. By reacting methyl n-nonyl sulfide with different alkyl halides, a range of sulfonium salts with varying alkyl substituents can be prepared. These sulfonium salts themselves can act as alkylating agents in subsequent reactions. libretexts.org

| Alkylating Agent | Product Name |

| Methyl Iodide | S,S-Dimethyl-S-nonylsulfonium iodide |

| Ethyl Bromide | S-Ethyl-S-methyl-S-nonylsulfonium bromide |

| Benzyl (B1604629) Chloride | S-Benzyl-S-methyl-S-nonylsulfonium chloride |

Oxidized Derivatives:

The controlled oxidation of methyl n-nonyl sulfide provides access to two important classes of derivatives: sulfoxides and sulfones. These derivatives have different physical and chemical properties compared to the parent sulfide. For instance, the introduction of the polar sulfoxide or sulfone group increases the polarity of the molecule.

| Derivative | Oxidizing Agent | Typical Reaction Conditions |

| Methyl n-nonyl sulfoxide | Hydrogen Peroxide (H₂O₂) | Room temperature |

| Methyl n-nonyl sulfone | m-Chloroperoxybenzoic acid (m-CPBA) | Controlled temperature |

Derivatization for Analytical Purposes:

In analytical chemistry, especially for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to enhance the volatility, thermal stability, or detectability of an analyte. nih.gov While specific derivatization protocols for methyl n-nonyl sulfide are not extensively documented, general methods for sulfides can be applied. For example, oxidation to the more polar sulfone can alter its chromatographic behavior. Additionally, specific derivatizing agents that react with sulfides could potentially be used to introduce functional groups that are more readily detected.

Catalytic Roles and Applications of Methyl N Nonyl Sulfide in Chemical Processes Non Human Focus

Role in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as soluble metal complexes. essentialchemicalindustry.org While specific studies detailing the use of methyl n-nonyl sulfide (B99878) as a primary ligand or catalyst in homogeneous systems are not prominent in the literature, the general behavior of dialkyl sulfides provides a framework for its potential roles. Thioethers can coordinate to metal centers through the sulfur atom's lone pairs of electrons. This coordination can modify the electronic and steric environment of the metal, thereby influencing its catalytic activity and selectivity in reactions such as hydrogenation, hydroformylation, and carbon-carbon bond formation. mdpi.comresearchgate.net The specific impact of the methyl and n-nonyl groups would depend on the reaction and metal center , with the long nonyl chain potentially influencing solubility and steric hindrance.

Role in Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. essentialchemicalindustry.org Sulfur compounds, including thioethers, can have a dual function in these systems, acting as either promoters that enhance catalytic performance or as poisons that deactivate the catalyst. elsevierpure.com

In heterogeneous catalysis, thioethers like methyl n-nonyl sulfide can act as ligands or promoters by adsorbing onto the surface of metal catalysts. The sulfur atom can bond to surface metal atoms, altering the surface's electronic properties. elsevierpure.com This modification can, in some cases, enhance catalytic activity or improve selectivity toward a desired product. For instance, controlled addition of sulfur compounds has been shown to promote certain reactions, such as the Fischer-Tropsch synthesis, by modifying the catalyst surface. elsevierpure.comprinceton.edu The introduction of a soft donor atom like sulfur can tune the Lewis acidity of the metal center, which can be advantageous for catalytic performance. researchgate.net However, strong adsorption of sulfur compounds can also block active sites, leading to catalyst poisoning.

Many hydrotreating catalysts, such as those used for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) in the petroleum industry, consist of metal oxides (e.g., molybdenum or tungsten, promoted by cobalt or nickel) on a support. gaylordchemical.comreactor-resources.com These oxide precursors are inactive and must be converted to their active metal sulfide form through a process called sulfiding or presulfiding. gaylordchemical.comgaylordchemical.com

This activation is typically carried out by treating the catalyst with a sulfur-containing agent in the presence of hydrogen. gaylordchemical.com Common sulfiding agents include hydrogen sulfide (H₂S), dimethyl sulfide (DMS), and dimethyl disulfide (DMDS). reactor-resources.comgaylordchemical.com These agents decompose under heat and pressure to generate H₂S in-situ, which then reacts with the metal oxides to form the active metal sulfide phase (e.g., MoS₂). gaylordchemical.comreactor-resources.com

Although not a conventional industrial choice, methyl n-nonyl sulfide could theoretically serve as a sulfiding agent. Like DMS, it would be expected to decompose at high temperatures in a hydrogen atmosphere to provide the sulfur necessary for the transformation of the metal oxides into their catalytically active sulfide states. The efficiency of such a process would depend on its decomposition temperature and reactivity with the specific metal oxides of the catalyst. reactor-resources.com

Prebiotic Chemistry and Abiotic Carbon Fixation

The synthesis of simple organic molecules from inorganic precursors is a central theme in origin-of-life research. Transition metal sulfides are considered to have been crucial proto-enzyme catalysts in early Earth environments, such as hydrothermal vents. geologyscience.rumdpi.comusra.edu